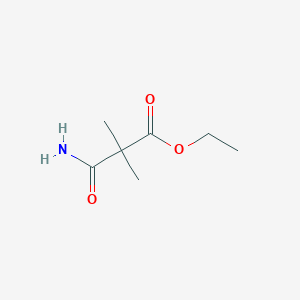

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate

Descripción general

Descripción

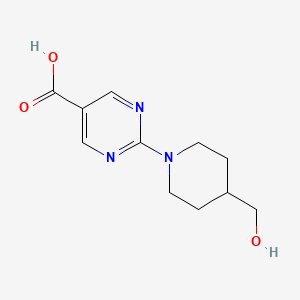

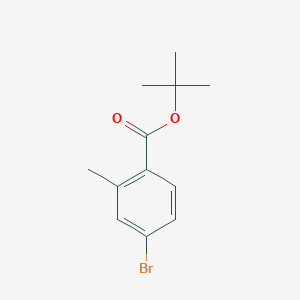

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate, also known as EDMAOP, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. EDMAOP is a cyclic compound composed of an ethyl group, an amino group, two methyl groups, and an oxo group. It has a molecular formula of C7H15NO3 and a molecular weight of 165.21 g/mol. EDMAOP has a melting point of 57-58 °C and a boiling point of 167-168 °C. This compound is of particular interest due to its ability to act as a catalyst in various chemical reactions.

Aplicaciones Científicas De Investigación

Spectroscopic and Diffractometric Characterization A study on polymorphic forms of a similar investigational pharmaceutical compound highlighted the use of spectroscopic and diffractometric techniques for characterization. These forms presented challenges for analytical and physical characterization due to their very similar spectra and diffraction patterns. The study utilized capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopic methods including infrared, Raman, UV–visible, and fluorescence spectroscopy to characterize the subtle structural differences between the polymorphic forms (Vogt et al., 2013).

Quantitative Bioanalytical Method Development Another research developed a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule with potent acetylcholinesterase inhibition property. This method, validated following USFDA guidelines, aimed at drug development and in vitro metabolite identification. The method's accuracy, precision, and recovery rates were rigorously tested, demonstrating its efficacy for quantitative analysis and stability assessment in human plasma (Nemani et al., 2018).

Synthetic Route Development Research into the oxidative dehydrobromination of certain compounds to synthesize quinoxalyl aryl ketones showcased a synthetic application involving ethyl 3-aryl-3-bromo-2-oxopropanoates. This study represents an efficient synthetic route leveraging specific chemical reactions for the creation of complex organic molecules (Gorbunova & Mamedov, 2006).

Chemoselectivity in Reactions Further investigations on ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates revealed N-substituent-controlled chemoselectivity between the intramolecular Buchner reaction and aliphatic 1,4-C-H insertion under copper catalysis. This study highlights the influence of steric effects on reaction pathways, enhancing the selectivity for specific chemical transformations (Liu et al., 2017).

Safety And Hazards

Ethyl 3-amino-3-oxopropanoate may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled . The toxicological properties of this substance have not been fully investigated .

Propiedades

IUPAC Name |

ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYQHQNDYBZQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727904 | |

| Record name | Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

CAS RN |

81891-82-9 | |

| Record name | Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)

![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)